Fluorescent Red Mega 520

Descripción

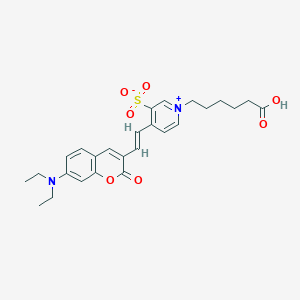

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7S/c1-3-28(4-2)22-12-11-20-16-21(26(31)35-23(20)17-22)10-9-19-13-15-27(18-24(19)36(32,33)34)14-7-5-6-8-25(29)30/h9-13,15-18H,3-8,14H2,1-2H3,(H-,29,30,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOJDWVAIOLCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583670 | |

| Record name | 1-(5-Carboxypentyl)-4-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540528-09-4 | |

| Record name | 1-(5-Carboxypentyl)-4-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescent Red Mega 520

Introduction: Navigating the Red Spectrum with an Unconventional Fluorophore

In the expansive toolkit of fluorescence-based research, the selection of an appropriate fluorophore is a critical decision that dictates experimental design and data quality. While the red portion of the spectrum is rich with probes, many suffer from limitations such as spectral overlap in multicolor experiments. This guide provides a deep dive into Fluorescent Red Mega 520, also known as DY-520XL, an unconventional dye engineered to overcome these challenges.[1] Its defining characteristic is an exceptionally large Stokes shift—the difference between its maximum excitation and emission wavelengths.[1][2] This unique property allows it to be excited by common blue-green laser lines while emitting in the far-red, a feature that fundamentally simplifies multicolor imaging and analysis.

This document will elucidate the core principles of Fluorescent Red Mega 520, from its physicochemical properties and the mechanism behind its signature spectral shift to its practical applications in protein and nucleic acid research. We will explore detailed, field-proven protocols and provide the causal reasoning behind key experimental steps, empowering researchers to integrate this versatile tool into their workflows with confidence and precision.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a fluorophore's foundational properties is paramount to its successful application. Fluorescent Red Mega 520 is not a conventional dye; its architecture is specifically designed to produce its unique spectral characteristics.

Chemical Identity and Structure

Fluorescent Red Mega 520 is classified as an iminium betaine compound.[1] Its structure is a sophisticated assembly of a coumarin-based chromophore linked to a pyridinium moiety.[1] This arrangement creates an intramolecular "push-pull" electronic system. The diethylamino group on the coumarin ring acts as a potent electron donor, while the pyridinium-3-sulfonate component functions as an electron acceptor.[1] Upon excitation, this internal charge transfer results in a significant redistribution of electron density, leading to the dye's hallmark feature: a massive Stokes shift.

Caption: Conceptual filter setup for a two-color imaging experiment.

Nucleic Acid and Protein Interaction Studies

The dye's small molecular size and direct fluorescence mechanism (i.e., not reliant on Förster Resonance Energy Transfer, FRET) make it suitable for applications where minimal steric hindrance is crucial. [2]It has been successfully employed in Fluorescence in situ Hybridization (FISH) for detecting specific nucleic acid sequences and in Fluorescence Correlation Spectroscopy (FCS) to study protein-protein interactions. [1]

Part 3: Validated Experimental Methodologies

Adherence to a validated protocol is essential for reproducible results. The following section details a standard methodology for labeling proteins with Fluorescent Red Mega 520 NHS ester.

Protocol: Covalent Labeling of Proteins

This protocol is adapted from manufacturer guidelines and is designed for labeling proteins containing primary amines. [2] Core Principle: The NHS ester of the dye reacts with primary amines in an alkaline pH environment (typically pH 8.5-9.0) to form a stable amide bond. The reaction is followed by a purification step to remove any unreacted, free dye.

Materials:

-

Fluorescent Red Mega 520 NHS ester

-

Amine-free Dimethylformamide (DMF)

-

Protein of interest (concentration ≥ 2 mg/mL)

-

Bicarbonate Buffer (50 mM, pH 9.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS, pH 7.2)

Step-by-Step Methodology:

-

Dye Stock Solution Preparation:

-

Dissolve 1 mg of Fluorescent Red Mega 520 NHS ester in 50 µL of high-purity, amine-free DMF. [2] * Causality: DMF is an anhydrous polar solvent that effectively dissolves the NHS ester without hydrolyzing the reactive group, ensuring maximum labeling efficiency.

-

-

Protein Solution Preparation:

-

Dissolve the protein to be labeled in the bicarbonate buffer to a final concentration of at least 2 mg/mL. [2] * Causality: The alkaline pH of 9.0 deprotonates the primary amine groups (e.g., on lysine residues), making them nucleophilic and thus reactive towards the NHS ester. High protein concentration drives the reaction kinetics forward.

-

-

Conjugation Reaction:

-

Slowly add a calculated amount of the dye stock solution to the protein solution while gently stirring. [2] * The recommended molar ratio of dye to protein is typically between 1:1 and 2:1. [2]Over-labeling can lead to self-quenching and a decrease in the conjugate's quantum yield. [2] * Causality: A dropwise addition prevents localized high concentrations of the organic solvent (DMF), which could denature the protein.

-

-

Incubation:

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light. [2] * Causality: This incubation period allows the conjugation reaction to proceed to completion. Protection from light is crucial to prevent photobleaching of the fluorophore.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25). [2] * Elute the column with PBS (pH 7.2).

-

The first colored band to elute from the column is the fluorescently labeled protein conjugate. The smaller, unreacted dye molecules will be retained longer on the column. [2] * Causality: This step is critical for removing background fluorescence from unbound dye, ensuring a high signal-to-noise ratio in subsequent imaging or analysis.

-

Caption: Workflow for protein conjugation with Mega 520 NHS ester.

Conclusion: A Specialized Tool for Demanding Applications

Fluorescent Red Mega 520 distinguishes itself through its exceptionally large Stokes shift, a property that translates directly into cleaner data and simplified experimental design for multicolor fluorescence applications. By enabling excitation with common blue-green lasers and providing emission in the far-red, it effectively creates a vacant spectral window, mitigating issues of bleed-through and the need for complex compensation. While researchers must remain mindful of its environmental sensitivity, the strategic advantages it offers in protein labeling, advanced microscopy, and interaction studies make it a powerful and valuable addition to the modern fluorescence toolkit. Its utility is particularly pronounced in complex, multi-probe experiments where spectral real estate is at a premium.

References

- Fluorescent Red Mega 520 - 540528-09-4 - Vulcanchem. (n.d.).

- 68493 Fluorescence Red Mega 520 NHS ester - Sigma-Aldrich. (n.d.).

- Fluorescent Red Mega 520 NHS-ester | SCBT - Santa Cruz Biotechnology. (n.d.).

- CAS 540528-09-4 Fluorescent Red Mega 520 - BOC Sciences. (n.d.).

- Fluorescent Red Mega 520 - CHEMICAL POINT. (n.d.).

Sources

Fluorescent Red Mega 520: A Technical Guide to a Large Stokes Shift Fluorophore for Advanced Multiplexing

Introduction: Beyond the Conventional Fluorophore Landscape

In the realm of fluorescence-based detection, the pursuit of brighter, more stable, and spectrally unique probes is a constant endeavor. While conventional fluorophores like Fluorescein (FITC) and Cyanine dyes (e.g., Cy3) have been foundational, their relatively small Stokes shifts—the separation between peak excitation and emission wavelengths—present inherent limitations in multiplexing applications. Spectral overlap necessitates complex compensation and can restrict the number of targets analyzed simultaneously.

This guide provides an in-depth technical overview of Fluorescent Red Mega 520, a member of the "mega" Stokes shift class of fluorophores. Also known by its alternative designation DY-520XL, this dye offers a significant advantage by absorbing in the green region of the spectrum and emitting in the far-red, a characteristic that dramatically reduces spectral crosstalk and simplifies multicolor experimental design.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorescent tools to overcome the challenges of spectral congestion in applications such as immunofluorescence, flow cytometry, and nucleic acid analysis.

Core Chemical and Photophysical Properties

Fluorescent Red Mega 520 is an iminium betaine compound belonging to the coumarin family of dyes.[1] Its structure is engineered to create a robust "push-pull" electronic system, which is the cornerstone of its remarkable spectral characteristics.[1]

Chemical Identity

| Property | Value | Source |

| CAS Number | 540528-09-4 | [] |

| Molecular Formula | C₂₆H₃₀N₂O₇S | [] |

| Molecular Weight | 514.6 g/mol | [1] |

| IUPAC Name | 1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate | [1] |

| Solubility | Soluble in methanol, DMF, DMSO | [3] |

Photophysical Characteristics: A Comparative Analysis

The defining feature of Mega 520 is its exceptionally large Stokes shift. The table below compares its key photophysical properties to those of two widely used conventional fluorophores, FITC and Cy3. This large separation allows for excitation with common laser lines (e.g., 488 nm) while detecting the emission in a channel typically reserved for far-red dyes, thereby minimizing spectral bleed-through.

| Property | Fluorescent Red Mega 520 (DY-520XL) | FITC (Fluorescein) | Cy3 |

| Excitation Max (λex) | ~520 nm | ~495 nm | ~550 nm |

| Emission Max (λem) | ~664 nm | ~518 nm | ~570 nm |

| Stokes Shift | ~144 nm | ~23 nm | ~20 nm |

| Molar Extinction Coefficient (ε) | ~50,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Not specified; generally lower for large Stokes shift coumarins | ~0.92 | ~0.15 |

| Brightness Index (ε × Φ) | N/A | ~69,000 | ~22,500 |

The Engine of the Large Stokes Shift: Intramolecular Charge Transfer (ICT)

The substantial separation between the absorption and emission maxima of Fluorescent Red Mega 520 is a direct result of an excited-state phenomenon known as Intramolecular Charge Transfer (ICT).[4] The molecule's architecture is deliberately designed with an electron-donating group (the diethylamino group on the coumarin ring) and an electron-accepting group (the pyridinium-3-sulfonate moiety), connected by a conjugated π-electron system.[1]

Upon excitation with a photon, an electron is promoted to a higher energy level. In this excited state, the electron density shifts from the donor to the acceptor, creating a more polarized species with a large dipole moment. This excited state is stabilized and its energy is lowered by the reorientation of solvent molecules around it. The subsequent fluorescence emission occurs from this relaxed, charge-transferred state, resulting in a lower energy (longer wavelength) photon being emitted compared to the energy of the absorbed photon. This energy difference manifests as the large Stokes shift.

Caption: Intramolecular Charge Transfer (ICT) mechanism in Fluorescent Red Mega 520.

Experimental Protocol: Multiplex Immunofluorescence Staining

The large Stokes shift of Mega 520 is particularly advantageous for multiplex immunofluorescence, as it allows for the addition of another color to a panel without requiring specialized filter sets. The following is a generalized protocol for indirect immunofluorescence staining of cultured cells, incorporating Mega 520 alongside conventional fluorophores.

Workflow Overview

Caption: Workflow for a multiplex immunofluorescence experiment.

Detailed Methodology

-

Cell Culture and Preparation:

-

Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.

-

Wash the cells gently with Phosphate Buffered Saline (PBS).

-

-

Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Rationale: Fixation cross-links proteins, preserving cellular architecture. PFA is a common choice that generally preserves antigenicity well.

-

-

Permeabilization:

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

-

Rationale: Permeabilization is necessary for intracellular targets, as it creates pores in the cell membranes, allowing antibodies to enter. This step can be skipped for cell surface targets.

-

-

Blocking:

-

Wash the cells three times with PBS containing 0.1% Tween 20 (PBST).

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum in PBST) for 1 hour at room temperature.

-

Rationale: The blocking serum contains immunoglobulins that bind to non-specific sites, reducing background signal. The species of the serum should match the species of the secondary antibodies.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (each raised in a different host species) to their optimal concentrations in the blocking buffer.

-

Remove the blocking buffer from the cells and add the primary antibody solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times for 5 minutes each with PBST.

-

Dilute the fluorescently-labeled secondary antibodies in the blocking buffer. This will be a cocktail of antibodies, for instance:

-

Goat anti-Rabbit IgG (H+L) - Alexa Fluor 488

-

Goat anti-Mouse IgG (H+L) - Alexa Fluor 647

-

Goat anti-Chicken IgY (H+L) - Mega 520

-

-

Causality: Each secondary antibody is chosen to specifically recognize one of the primary antibodies and is conjugated to a spectrally distinct fluorophore. The use of Mega 520 here allows for excitation with the 488 nm or 514 nm laser, with emission collected in the far-red, avoiding the emission spectrum of the Alexa Fluor 488 dye.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Final Washes and Mounting:

-

Wash the cells three times for 5 minutes each with PBST, protected from light.

-

Perform a final wash with PBS.

-

(Optional) Counterstain nuclei with a solution of DAPI (e.g., 300 nM in PBS) for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Image the slides using a confocal or epifluorescence microscope equipped with appropriate laser lines and filter sets.

-

For Mega 520, use an excitation source around 520 nm (e.g., a 514 nm laser) and an emission filter that collects light above 650 nm.

-

Considerations for Flow Cytometry

While most commonly used for fluorescence microscopy, Mega 520 can be applied in flow cytometry.[6] However, its broad emission spectrum requires careful panel design.[6]

-

Excitation: It can be excited by the blue (488 nm) or yellow-green (561 nm) lasers commonly found on cytometers.

-

Emission and Spillover: The broad emission peak at ~664 nm will cause significant spillover into detectors typically used for APC and Alexa Fluor 647. Therefore, when using Mega 520, it is advisable to avoid using other fluorophores that emit in the same far-red region in the same panel.

-

Panel Design: Mega 520 is best used in panels where the far-red detection channels (e.g., those for APC or Alexa Fluor 647) are unoccupied. Its unique excitation/emission profile can be leveraged to add an extra parameter to a panel that is already crowded in the blue-to-red emission space.

Troubleshooting and Field-Proven Insights

-

High Background Staining:

-

Cause: Insufficient blocking, excessive antibody concentration, or autofluorescence.

-

Solution: Increase the blocking time or try a different blocking agent. Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Check an unstained sample for autofluorescence; if present, consider using a different fixation method or autofluorescence quenching reagents.

-

-

Weak or No Signal:

-

Cause: Inefficient antibody binding, low target expression, or photobleaching.

-

Solution: Ensure the primary and secondary antibodies are compatible and validated for the application. Perform antigen retrieval if over-fixation is suspected. Always handle fluorescently labeled reagents and stained samples protected from light to minimize photobleaching.

-

-

Spectral Bleed-through (Crosstalk):

-

Cause: Emission spectrum of one fluorophore overlapping with the detection window of another.

-

Solution: While Mega 520 is designed to minimize this, ensure that your filter sets are optimal for separating its emission from other fluorophores in your panel. Perform single-color controls to set up proper compensation if necessary.

-

Conclusion

Fluorescent Red Mega 520 represents a powerful tool for overcoming the limitations of spectral overlap in multicolor fluorescence experiments. Its defining characteristic—an exceptionally large Stokes shift—enables a more flexible and robust approach to multiplexing, allowing researchers to visualize more targets simultaneously with greater confidence and less complex instrumentation. By understanding its unique chemical properties, the mechanism behind its spectral behavior, and the practical considerations for its use in applications like immunofluorescence and flow cytometry, researchers can effectively integrate this advanced fluorophore into their workflows to generate clearer, more informative data.

References

-

Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore. PubMed Central. [Link]

-

DY-520XL Dye Profile. FluoroFinder. [Link]

-

DY-520XL Product Page. Dyomics GmbH. [Link]

-

MFP™-DY-520XL-XX Product Information Sheet. MoBiTec GmbH. [Link]

-

Publications citing Dyomics Dyes. Dyomics GmbH. [Link]

-

Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects. MPG.PuRe. [Link]

-

Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. Repositorio UDD. [Link]

-

Kosturko, L.D., et al. (2006). Heterogeneous Nuclear Ribonucleoprotein (hnRNP) E1 Binds to hnRNP A2 and Inhibits Translation of A2 Response Element mRNAs. Molecular Biology of the Cell, 17(8), 3521-3533. [Link]

Sources

Fluorescent Red Mega 520 spectral properties

An In-Depth Technical Guide to Fluorescent Red Mega 520: Spectral Properties and Application Principles

Introduction

In the landscape of fluorescent probes, the pursuit of brighter, more stable, and spectrally unique dyes is a constant driver of innovation. Fluorescent Red Mega 520, also known by its alternative designation DY-520XL, emerges as a significant tool for researchers, particularly in the realm of multiplexed fluorescence imaging.[1] It belongs to a specialized class of "mega" Stokes shift fluorophores, engineered to address a common challenge in multi-color experiments: spectral crosstalk.[1] The defining characteristic of Mega 520 is the exceptionally large separation between its maximum excitation and emission wavelengths. This substantial shift allows for excitation with common, shorter-wavelength laser lines (such as the 488 nm line) while emitting in the far-red portion of the spectrum, a feature that dramatically minimizes self-quenching and simplifies the design of complex imaging panels.[1][2]

This guide provides a comprehensive technical overview of Fluorescent Red Mega 520, delving into its core chemical and spectral properties, photophysical characteristics, and field-proven methodologies for its application in labeling and imaging.

Core Molecular and Chemical Profile

Fluorescent Red Mega 520 is an iminium betaine compound.[1] Its molecular architecture is the source of its unique optical properties. The structure consists of a coumarin-based chromophore linked to a pyridinium moiety.[1] This arrangement creates an intramolecular "push-pull" electronic system, where a diethylamino group on the coumarin ring acts as an electron donor and the pyridinium-3-sulfonate component serves as an electron acceptor.[1] This electronic configuration is directly responsible for the dye's signature large Stokes shift.

For practical laboratory use, Mega 520 is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester derivative. This amine-reactive form is designed for the covalent conjugation to primary amino groups found on proteins and other biomolecules, enabling the creation of specific, fluorescently-tagged probes.[3][4]

Table 1: Fundamental Chemical Properties of Fluorescent Red Mega 520

| Property | Value (Free Dye) | Value (NHS Ester) | Reference(s) |

| CAS Number | 540528-09-4 | Not specified; refers to parent dye | [1][] |

| Molecular Formula | C₂₆H₃₀N₂O₇S | C₃₀H₃₃N₃O₉S | [1][2][3][] |

| Molecular Weight | 514.6 g/mol | 611.66 g/mol | [1][2][3][] |

| Chemical Class | Iminium betaine, Coumarin derivative | Amine-reactive Iminium betaine | [1] |

Spectroscopic & Photophysical Characteristics

The utility of any fluorophore is defined by its interaction with light. Mega 520's properties make it a highly specialized tool for circumventing common limitations of traditional dyes.

The Defining "Mega" Stokes Shift

The Stokes shift—the difference in nanometers between the maximum excitation and maximum emission wavelengths—is arguably the most important feature of Mega 520. While most common fluorophores have Stokes shifts in the range of 20-40 nm, Mega 520 exhibits a shift of over 100 nm.[2] This large separation is highly advantageous:

-

Reduced Crosstalk: It allows for the use of excitation filters that completely block the emission signal, leading to higher signal-to-noise ratios.

-

Minimized Self-Quenching: At high labeling densities, the emission spectrum of a fluorophore can overlap with its own excitation spectrum, leading to a reduction in fluorescence intensity (self-quenching). The large Stokes shift of Mega 520 effectively prevents this phenomenon.

Caption: The large Stokes shift of Mega 520.

Table 2: Core Spectral Properties of Fluorescent Red Mega 520

| Parameter | Value | Conditions | Reference(s) |

| Absorption Max (λex) | ~520 nm | H₂O | [2] |

| ~556 nm | 0.1 M Phosphate Buffer (pH 7.0) | [1][2] | |

| Emission Max (λem) | ~664 nm | H₂O | [2] |

| ~667 nm | 0.1 M Phosphate Buffer (pH 7.0) | [2] | |

| Molar Extinction Coeff. (ε) | 90,000 cm⁻¹M⁻¹ | Not specified | [2] |

| Stokes Shift | ~111 nm | 0.1 M Phosphate Buffer (pH 7.0) | [2] |

Brightness: Extinction Coefficient and Quantum Yield

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb photons) and its fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons).[6] Mega 520 possesses a high extinction coefficient of 90,000 cm⁻¹M⁻¹, indicating excellent light-harvesting capability.[2]

While the specific quantum yield (QY) for Mega 520 is not widely published, it is a critical parameter that is influenced by the local chemical environment and the degree of labeling on a target molecule.[7] It is a known principle that excessive labeling of a protein with a fluorophore can lead to a decrease in the overall quantum yield of the conjugate.[2] Therefore, optimizing the dye-to-protein ratio during conjugation is crucial for achieving maximum brightness.

Environmental Sensitivity: Solvent and pH Effects

As shown in Table 2, the spectral characteristics of Mega 520 exhibit a clear dependence on its environment. The significant red-shift in both absorption and emission maxima when moving from an aqueous environment to a phosphate buffer suggests a sensitivity to solvent polarity and/or pH.[1] This property can be exploited in advanced applications where the dye may serve as a reporter of local environmental changes, though it also necessitates careful buffer selection to ensure spectral consistency in standard labeling experiments.

Photostability

Photostability, or the resistance of a dye to photochemical degradation upon exposure to excitation light, is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging or super-resolution microscopy.[8] While a specific photobleaching quantum yield for Mega 520 is not publicly available, its coumarin-based structure suggests moderate to good photostability. For rigorous quantitative imaging, it is best practice to characterize the photostability under specific experimental conditions.

Protocol 1: General Methodology for Assessing Photostability

-

Sample Preparation: Prepare a solution of the Mega 520-labeled biomolecule (e.g., an antibody) at a working concentration in your imaging buffer. Mount the sample on a microscope slide.

-

Image Acquisition: Locate a region of interest using a fluorescence microscope.

-

Time-Lapse Imaging: Acquire a time-lapse series of images, exposing the sample to continuous, constant illumination from the excitation source (e.g., 488 nm laser). Keep all acquisition parameters (laser power, exposure time, gain) constant throughout the experiment.

-

Data Analysis: Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.

-

Bleaching Curve Generation: Plot the normalized fluorescence intensity as a function of time. The rate of decay provides a measure of the dye's photostability under those specific conditions. A slower decay indicates higher photostability.

Methodologies and Practical Applications

The most common application of Mega 520 is the creation of fluorescent bioconjugates via its NHS ester derivative.

Covalent Labeling of Biomolecules with Mega 520 NHS Ester

NHS esters are highly efficient reagents for labeling primary amines (-NH₂) on biomolecules, forming a stable amide bond.[4][9] The following protocol provides a robust workflow for labeling proteins, such as antibodies.

Caption: Multiplexing with a single laser line.

Conclusion

Fluorescent Red Mega 520 stands out as a powerful tool for researchers navigating the complexities of multi-color fluorescence detection. Its defining feature—an exceptionally large Stokes shift—provides a direct solution to the persistent problem of spectral crosstalk, enabling cleaner data and simplified experimental design. With a high extinction coefficient and versatile amine-reactive chemistry, it is well-suited for a variety of applications, from fluorescence microscopy to flow cytometry. By understanding its unique spectral properties and following optimized labeling protocols, researchers can effectively leverage Mega 520 to achieve robust and high-fidelity detection of their targets of interest.

References

- Vulcanchem. Fluorescent Red Mega 520.

- Sigma-Aldrich. Fluorescence Red Mega 520 NHS ester.

- BOC Sciences. CAS 540528-09-4 Fluorescent Red Mega 520.

- Santa Cruz Biotechnology. Fluorescent Red Mega 520 NHS-ester.

- Abberior. NHS ester protocol for labeling proteins.

- Promega Corporation. Considerations for Selecting a Fluorescent Dye or Ligand.

- Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes.

- NIH. Photoactivatable Fluorescent Dyes with Hydrophilic Caging Groups and Their Use in Multicolor Nanoscopy.

- Thermo Fisher Scientific. Fluorophore Selection Guide.

- AAT Bioquest. Cal-520® NHS Ester.

- Benchchem. Application Notes and Protocols for MeCY5-NHS Ester Labeling.

- Thermo Fisher Scientific. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.

- Thermo Fisher Scientific. Spectral characteristics of Molecular Probes dyes—Table 23.1.

- Thermo Fisher Scientific. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies.

- ResearchGate. Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags.

- PubMed Central. Quantitative Assessment of Fluorescent Proteins.

- PubMed. Spectra and Fluorescence Lifetimes of Lissamine Rhodamine, Tetramethylrhodamine Isothiocyanate, Texas Red, and Cyanine 3.18 Fluorophores: Influences of Some Environmental Factors Recorded With a Confocal Laser Scanning Microscope.

- AAT Bioquest. Spectrum [Atto 520].

- BD Biosciences. Absorption and Emission Spectra.

- PubMed Central. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?.

- YouTube. Maximizing the Potential of Fluorescent Dyes: Applications and Insights.

- Benchchem. A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.

Sources

- 1. Fluorescent Red Mega 520 (540528-09-4) for sale [vulcanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The "Mega" Stokes Shift of Fluorescent Red Mega 520: A Deep Dive into its Photophysics and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Large Stokes Shift in Fluorescence Applications

In the realm of fluorescence-based methodologies, the separation between the excitation and emission maxima of a fluorophore, known as the Stokes shift, is a critical parameter that dictates the sensitivity and clarity of the obtained signal. A larger Stokes shift is highly desirable as it minimizes the spectral overlap between the excitation light and the emitted fluorescence, leading to a significant reduction in background noise and autofluorescence.[1] This enhanced signal-to-noise ratio is particularly advantageous in complex biological environments and is a key driver in the development of advanced fluorescent probes.[1][2] Fluorescent Red Mega 520 is a prime example of a "mega" Stokes shift dye, specifically engineered for multicolor techniques and applications demanding high sensitivity.[3][4] This guide will provide a comprehensive technical overview of the photophysical principles governing the exceptionally large Stokes shift of Fluorescent Red Mega 520, its spectral characteristics, and its practical applications in research and drug development.

The Photophysical Core: Unraveling the Mechanism of the Mega Stokes Shift

The remarkable spectral properties of Fluorescent Red Mega 520, a member of the coumarin-pyridinium dye family, are rooted in its unique molecular architecture.[3][5] The large Stokes shift is not a mere coincidence but a deliberately engineered feature arising from a phenomenon known as Intramolecular Charge Transfer (ICT).[6][7][8]

Upon absorption of a photon, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁), a process elegantly visualized by a Jablonski diagram.[9] In conventional fluorophores, the molecule relaxes vibrationally within the S₁ state before emitting a photon to return to the S₀ state, resulting in a relatively small Stokes shift.

However, in Fluorescent Red Mega 520, the coumarin moiety acts as an electron donor and the pyridinium ring as an electron acceptor, creating a "push-pull" system.[5][10] Upon excitation, a significant redistribution of electron density occurs, leading to a highly polar excited state with a much larger dipole moment than the ground state. This excited state undergoes a rapid structural relaxation and solvent reorganization to stabilize the new charge distribution. This relaxation process lowers the energy of the excited state before fluorescence emission can occur. Consequently, the emitted photon has considerably lower energy (longer wavelength) than the absorbed photon, resulting in an exceptionally large Stokes shift.[6][11] This entire process, from excitation to emission, is depicted in the following Jablonski diagram.

Caption: Jablonski diagram illustrating the photophysical processes leading to the large Stokes shift in Fluorescent Red Mega 520.

Spectral and Photophysical Properties

The key quantitative data for Fluorescent Red Mega 520 are summarized in the table below. These properties underscore its suitability for demanding fluorescence applications.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~520 nm (in H₂O) | [1] |

| Emission Maximum (λem) | ~664 nm (in H₂O) | [1] |

| Stokes Shift | ~144 nm | [3] |

| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | Estimated 0.1 - 0.3* | [7] |

| Molecular Weight | 611.66 g/mol | [1] |

| Molecular Formula | C₃₀H₃₃N₃O₉S | [1] |

Experimental Protocols

Measuring the Stokes Shift of Fluorescent Red Mega 520

This protocol outlines the general steps for determining the Stokes shift of Fluorescent Red Mega 520 using a standard spectrofluorometer.

Materials:

-

Fluorescent Red Mega 520

-

Appropriate solvent (e.g., deionized water, PBS buffer)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer with excitation and emission monochromators

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of Fluorescent Red Mega 520 in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).

-

Absorption Spectrum Acquisition:

-

Using a UV-Vis spectrophotometer, measure the absorption spectrum of the solution to determine the wavelength of maximum absorption (λabs).

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator of the spectrofluorometer to the expected emission maximum (~664 nm).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 400-600 nm) to obtain the excitation spectrum.

-

The peak of the excitation spectrum should correspond closely to the absorption maximum.

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the determined absorption maximum (λabs or λex).

-

Scan the emission monochromator across a range of wavelengths (e.g., 550-800 nm) to obtain the emission spectrum.

-

Determine the wavelength of maximum emission (λem).

-

-

Stokes Shift Calculation:

-

Calculate the Stokes shift in nanometers: Stokes Shift (nm) = λem - λex.

-

For a more physically meaningful representation, the Stokes shift can be calculated in wavenumbers (cm⁻¹): Stokes Shift (cm⁻¹) = (1/λex) - (1/λem), where λ is in cm.[12]

-

Caption: Experimental workflow for the determination of the Stokes shift of a fluorescent dye.

Applications in Research and Drug Development

The distinct spectral characteristics of Fluorescent Red Mega 520 make it a powerful tool in various research and drug development applications.

Multicolor Imaging and Flow Cytometry

The large separation between its excitation and emission wavelengths allows for its seamless integration into multicolor fluorescence experiments with minimal spectral crosstalk.[3][4] In techniques like fluorescence microscopy and flow cytometry, this enables the simultaneous and independent detection of multiple targets within a single sample, which is crucial for studying complex biological systems and for high-throughput screening of compound libraries.[2]

High-Content Screening and Cellular Imaging

In drug discovery, high-content screening (HCS) relies on automated microscopy to assess the effects of thousands of compounds on cellular models. The brightness and large Stokes shift of dyes like Fluorescent Red Mega 520 are highly advantageous in HCS, as they provide the necessary sensitivity to detect subtle phenotypic changes induced by drug candidates. Furthermore, its utility in imaging cellular organelles and processes can provide valuable insights into a compound's mechanism of action and potential off-target effects.[13]

The following diagram illustrates a simplified signaling pathway where a fluorescently labeled ligand (using Mega 520) can be used to track receptor internalization, a common process studied in drug development.

Caption: Visualization of receptor-mediated endocytosis using a fluorescently labeled ligand.

Conclusion

Fluorescent Red Mega 520 stands out as a valuable tool for researchers and drug development professionals due to its exceptionally large Stokes shift, a direct consequence of its well-designed molecular structure that facilitates intramolecular charge transfer. This key feature translates into enhanced sensitivity and reduced background in a wide array of fluorescence-based applications. As the demand for more sophisticated and multiplexed biological assays continues to grow, the strategic use of "mega" Stokes shift dyes like Fluorescent Red Mega 520 will undoubtedly play a pivotal role in advancing our understanding of complex biological processes and accelerating the discovery of new therapeutics.

References

-

Fluorescent Red Mega 520 - 540528-09-4. Vulcanchem.

-

Jablonski diagram. Wikipedia.

-

Sednev, M. V., Belov, V. N., & Hell, S. W. (2015). Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review. Methods and applications in fluorescence, 3(4), 042004.

-

Yusof Chan, N. N. M., Idris, A., Abidin, Z. H. Z., Tajuddin, H. A., & Abdullah, Z. (2021). White light employing luminescent engineered large (mega) Stokes shift molecules: a review. RSC advances, 11(24), 14593-14614.

-

Large Stokes shift benzothiazolium cyanine dyes with improved intramolecular charge transfer (ICT) for cell imaging applications. Chemical Communications.

-

Heptamethine Cyanine Dyes with a Large Stokes Shift and Strong Fluorescence: A Paradigm for Excited-State Intramolecular Charge Transfer. Journal of the American Chemical Society.

-

68493 Fluorescence Red Mega 520 NHS ester. Sigma-Aldrich.

-

Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character. The Journal of Organic Chemistry.

-

Stokes shift microscopy by excitation and emission imaging. Optica Publishing Group.

-

Design of Large Stokes Shift Fluorescent Proteins Based on Excited State Proton Transfer of an Engineered Photobase. National Institutes of Health.

-

Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. Journal of the American Chemical Society.

-

How to calculate stokes shift of a molecule which is having absorbance at 307 nm and emission at 469 nm? ResearchGate.

-

Fluorescent red Mega 520 NHS ester and other Mega labels are specifically designed for multicolour techniques. Sigma-Aldrich.

-

A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. Semantic Scholar.

-

US9040704B2 - Fluorescent dyes with large stokes shifts. Google Patents.

-

Research Progress on Large Stokes Shift Fluorescent Dyes.

-

An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. PubMed Central.

-

The historical impact and future potential of dyes in drug discovery. PubMed.

-

From dyes to drugs: The historical impact and future potential of dyes in drug discovery. ResearchGate.

-

Stokes shift. Wikipedia.

-

Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. RSC Publishing.

-

Scientists develop colour-changing dyes that light up cellular activity. SSPC.

-

Determination of the fluorescence quantum yield. The Royal Society of Chemistry.

-

Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. National Institutes of Health.

-

Molecular Origins of Optoelectronic Properties in Coumarin Dyes: Toward Designer Solar Cell and Laser Applications. The Journal of Physical Chemistry A.

-

Beyond “Mega”: Origin of the “Giga” Stokes Shift for Triazolopyridiniums. PubMed.

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

-

Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate.

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Rigidify styryl-pyridinium dyes to benzo[ h ]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08269E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Beyond "Mega": Origin of the "Giga" Stokes Shift for Triazolopyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.mpg.de [pure.mpg.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. General remarks NG-MS-dyes [dyomics.com]

- 12. researchgate.net [researchgate.net]

- 13. sspc.ie [sspc.ie]

A Technical Guide to Characterizing Core Photophysical Properties of Red Fluorescent Dyes: Quantum Yield and Photostability

An in-depth technical guide on the core photophysical properties of red fluorescent dyes, focusing on quantum yield and photostability.

Introduction

In the fields of cellular imaging, high-throughput screening, and diagnostics, the performance of a fluorescent probe is paramount. Among the most critical parameters dictating a fluorophore's utility are its fluorescence quantum yield (Φ) and its photostability. The quantum yield defines the efficiency of converting absorbed photons into emitted fluorescent photons, directly influencing the brightness of the signal. Photostability, conversely, describes the molecule's resilience to photochemical degradation under illumination, which determines the duration over which a reliable signal can be observed and measured.

This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for quantifying these two essential properties in red fluorescent dyes. While the query specified "Fluorescent Red Mega 520," this designation does not correspond to a commercially available or academically documented red fluorescent dye. Typically, "Mega 520" is associated with a green-emitting dye. Therefore, this document will establish a universal framework for the characterization of any red fluorescent dye, using the well-documented fluorophore, Sulfo-Cyanine5 (Cy5) , as a practical exemplar.

Part 1: Understanding and Measuring Fluorescence Quantum Yield

The fluorescence quantum yield is a ratiometric measure of the number of photons emitted as fluorescence to the number of photons absorbed. It is a value ranging from 0 to 1, where a value closer to 1 indicates higher efficiency and, consequently, greater brightness.

Theoretical Foundation

The quantum yield is determined by the competition between the fluorescence decay rate (

Φ =

Direct measurement of these decay rates is complex. Therefore, a comparative method, as detailed by Lakowicz (2006), is most commonly employed. This involves comparing the fluorescence intensity of the sample dye to that of a standard with a known quantum yield.

Experimental Protocol: Comparative Quantum Yield Measurement

This protocol outlines the relative method for determining the fluorescence quantum yield of a sample (e.g., Cy5) using a reference standard.

1. Selection of a Reference Standard: The ideal reference standard should have overlapping absorption and emission spectra with the sample, be chemically stable, and have a well-documented and consistent quantum yield. For Cy5, a suitable standard is Cresyl Violet.

2. Preparation of Solutions:

-

Prepare a stock solution of the reference standard (Cresyl Violet) and the sample dye (Cy5) in a high-purity solvent (e.g., ethanol or phosphate-buffered saline, depending on the dye's solubility and application).

-

Create a series of dilutions for both the standard and the sample, ensuring the absorbance values at the excitation wavelength are within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

3. Measurement of Absorbance and Fluorescence:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

-

Using a spectrofluorometer, measure the fluorescence emission spectra for all solutions. It is critical that the excitation wavelength is the same for both the sample and the standard.

4. Calculation of Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' denote the sample and reference, respectively.

Data Summary: Quantum Yield of Cy5

| Parameter | Value | Source |

| Excitation Max (nm) | 649 | |

| Emission Max (nm) | 670 | |

| Quantum Yield (Φ) | ~0.27 | |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 250,000 |

Workflow for Quantum Yield Determination

Caption: Workflow for comparative quantum yield measurement.

Part 2: Assessing Photostability

Photostability refers to the ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. Higher photostability is crucial for experiments requiring long-term or high-intensity illumination, such as time-lapse imaging and single-molecule studies.

Mechanisms of Photobleaching

Photobleaching is an irreversible process where the fluorophore undergoes covalent modification, rendering it non-fluorescent. This often occurs when the fluorophore, excited to its triplet state, interacts with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then react with and destroy the fluorophore.

Signaling Pathway of Photobleaching

Caption: Key pathways leading to photobleaching.

Experimental Protocol: Quantifying Photostability

This protocol measures the rate of fluorescence decay of a dye under continuous illumination.

1. Sample Preparation:

-

Prepare a solution of the fluorescent dye at a working concentration suitable for microscopy (e.g., 1 µM).

-

The sample can be in solution, immobilized on a glass slide, or within a cellular context, depending on the intended application.

2. Imaging Setup:

-

Use a fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filters for the dye, and a sensitive detector (e.g., sCMOS or EMCCD camera).

-

It is critical to keep illumination intensity, exposure time, and all other imaging parameters constant throughout the experiment.

3. Time-Lapse Imaging:

-

Focus on the sample and acquire a time-lapse series of images. For example, acquire one image every 5 seconds for a total duration of 10 minutes.

-

The goal is to capture the decay of the fluorescence signal over time.

4. Data Analysis:

-

For each image in the time series, measure the mean fluorescence intensity within a defined region of interest (ROI).

-

Plot the normalized fluorescence intensity as a function of time.

-

The photostability is often quantified by the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the photobleaching half-life, t₁/₂).

Comparative Photostability Data

| Dye | Relative Photostability | Notes |

| Fluorescein | Low | Prone to rapid photobleaching. |

| Alexa Fluor 488 | High | Engineered for improved photostability. |

| Cy5 | Moderate to High | Generally more photostable than spectrally similar dyes like Cy3. |

| Alexa Fluor 647 | Very High | A common alternative to Cy5 with enhanced photostability. |

References

Fluorescent Red Mega 520: A Comprehensive Technical Guide for Advanced Applications

An In-Depth Analysis of a Large Stokes Shift Fluorophore for Multiplexing and High-Sensitivity Assays

Introduction

In the landscape of fluorescent probes, the demand for dyes with distinct spectral properties that enable complex, multi-color analysis is ever-present. Fluorescent Red Mega 520, also known as DY-520XL, has emerged as a significant tool for researchers in cellular biology, immunology, and drug discovery.[1] This guide provides a comprehensive technical overview of Fluorescent Red Mega 520, detailing its core physicochemical properties, structural attributes, and practical applications, with a focus on empowering researchers to leverage its unique characteristics for robust and reproducible experimental outcomes.

The defining feature of the Mega 520 dye is its exceptionally large Stokes shift—the difference between the wavelength maxima of its absorption and emission spectra.[2] This characteristic is particularly advantageous in multiplex assays, where minimizing spectral overlap between different fluorophores is critical for accurate data acquisition. This guide will delve into the molecular underpinnings of this property and provide actionable protocols for its use in key applications.

Physicochemical and Spectroscopic Properties

Fluorescent Red Mega 520 is an iminium betaine compound belonging to the coumarin family of dyes.[1] Its chemical structure is designed to create a "push-pull" electronic system, which is responsible for its significant Stokes shift.[1] The molecule features a 7-(diethylamino)-coumarin core as the electron donor and a pyridinium-3-sulfonate moiety as the electron acceptor.[1]

Key Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| Molecular Formula (Free Acid) | C₂₆H₃₀N₂O₇S | [1][][4][5] |

| Molecular Weight (Free Acid) | 514.6 g/mol | [1][][4] |

| Molecular Formula (NHS Ester) | C₃₀H₃₃N₃O₉S | [2][6] |

| Molecular Weight (NHS Ester) | 611.66 g/mol | [2][6] |

| Absorption Maximum (λabs) | 520 nm (in H₂O), 556 nm (in 0.1M phosphate buffer, pH 7.0) | [2] |

| Emission Maximum (λem) | 664 nm (in H₂O), 667 nm (in 0.1M phosphate buffer, pH 7.0) | [2] |

| Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | [2] |

| Chemical Class | Iminium betaine, Aminocoumarin | [1] |

The solvent environment can influence the spectral properties of Fluorescent Red Mega 520, a factor to consider during experimental design.[1]

Molecular Structure and Reactive Forms

The core structure of Fluorescent Red Mega 520 is provided below, along with its common reactive form for bioconjugation, the N-hydroxysuccinimide (NHS) ester.

IUPAC Name: 1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate[1][]

SMILES: CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=CCCCCC(=O)O)S(=O)(=O)[O-][1][]

For covalent attachment to biomolecules, Fluorescent Red Mega 520 is commonly available as an NHS ester.[6] This form readily reacts with primary amino groups (-NH₂) on proteins, antibodies, and other biomolecules to form stable amide bonds.[6]

Applications in Research and Drug Development

The unique spectral characteristics of Fluorescent Red Mega 520 make it a versatile tool for a range of applications, including:

-

Multicolor Flow Cytometry: The large Stokes shift allows for excitation with common laser lines (e.g., 488 nm argon laser) while emitting in the far-red spectrum, minimizing spectral spillover into detectors for other fluorophores.[2]

-

Fluorescence Microscopy and FISH: Its brightness and photostability are advantageous for high-resolution imaging applications, including Fluorescence In Situ Hybridization (FISH).[2]

-

DNA Sequencing: The distinct spectral properties of Mega series dyes are beneficial in multi-color DNA sequencing methodologies.[2]

-

High-Throughput Screening (HTS): In drug discovery, the large Stokes shift can reduce background fluorescence and improve the signal-to-noise ratio in HTS assays.

Experimental Protocol: Labeling of Proteins with Fluorescent Red Mega 520 NHS Ester

This protocol provides a detailed methodology for the covalent labeling of proteins with Fluorescent Red Mega 520 NHS ester.

Materials

-

Fluorescent Red Mega 520 NHS ester

-

Protein to be labeled (e.g., antibody, avidin) at a concentration of 2 mg/mL or higher

-

Amine-free Dimethylformamide (DMF)

-

Bicarbonate buffer (50 mM, pH 9.0)

-

Purification column (e.g., gel filtration, dialysis)

Step-by-Step Procedure

-

Prepare the Dye Stock Solution: Dissolve 1 mg of Fluorescent Red Mega 520 NHS ester in 50 µL of anhydrous, amine-free DMF. This will yield a stock solution with a concentration of approximately 40 nmol/µL.[2]

-

Prepare the Protein Solution: Dissolve the protein in the bicarbonate buffer at a concentration of 2 mg/mL or higher.[2]

-

Conjugation Reaction: While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A molar ratio of dye to protein between 1:1 and 2:1 is recommended to achieve an optimal degree of labeling (D/P) of 1 to 2.[2] Over-labeling can lead to fluorescence quenching and a decrease in the quantum yield of the conjugate.[2]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unconjugated dye from the labeled protein using a suitable purification method, such as a gel filtration column (e.g., Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).

Workflow Visualization

Caption: Workflow for labeling proteins with Fluorescent Red Mega 520 NHS ester.

Signaling Pathway and Mechanism of Action

The fluorescence of Mega 520 arises from a photoinduced intramolecular charge transfer (ICT) process. The diagram below illustrates the electronic transitions within the molecule.

Caption: Intramolecular Charge Transfer (ICT) mechanism of Fluorescent Red Mega 520.

Conclusion

Fluorescent Red Mega 520 is a powerful tool for researchers requiring spectrally distinct fluorophores for complex biological assays. Its defining large Stokes shift, coupled with its brightness and reactivity, enables its use in a variety of advanced applications, from multicolor flow cytometry to high-resolution microscopy. By understanding its fundamental properties and following optimized labeling protocols, researchers can effectively integrate this versatile dye into their experimental workflows to achieve high-quality, reproducible data.

References

-

Fluorescent Red Mega 520. CHEMICAL POINT. [Link]

Sources

DY-520XL / Fluorescent Red Mega 520: A Technical Guide to a Mega-Stokes Fluorophore

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye known interchangeably as DY-520XL and Fluorescent Red Mega 520. As a Senior Application Scientist, this document synthesizes the available technical data with practical insights to empower researchers in leveraging the unique properties of this mega-Stokes shift fluorophore.

Core Characteristics and Chemical Identity

DY-520XL, also designated as Fluorescent Red Mega 520, is a highly specialized fluorescent dye belonging to the iminium betaine class of compounds.[1] Its chemical structure is characterized by a coumarin-based chromophore linked to a pyridinium moiety, a design that facilitates its most notable feature: an exceptionally large Stokes shift.[1]

The IUPAC name for this compound is 1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate.[1] This structure incorporates a diethylamino group on the coumarin ring, which acts as an electron donor, and a pyridinium-3-sulfonate component that serves as an electron acceptor. This "push-pull" electronic system is fundamental to its photophysical properties.[1]

| Property | Value | Source |

| Alternative Name | Fluorescent Red Mega 520 | [1] |

| Chemical Class | Iminium betaine, Coumarin-Pyridinium Hybrid | [1] |

| Molecular Formula | C₂₆H₃₀N₂O₇S | [1] |

| Molecular Weight | 514.6 g/mol | [1] |

| CAS Number | 540528-09-4 | [1] |

A variety of reactive forms of DY-520XL are commercially available, enabling its conjugation to a wide range of biomolecules. These include derivatives for targeting primary amines (NHS-ester), sulfhydryls (maleimide), and for use in click chemistry (azide, alkyne).

| Available Modification | Molecular Weight ( g/mol ) |

| Carboxylic acid | 514.60 |

| NHS-ester | 611.68 |

| Amino-derivative | 593.14 |

| Maleimide | 636.73 |

| Azide | 596.70 |

| Alkyne | 551.65 |

| dUTP | 1043.54 |

The Defining Feature: A "Mega" Stokes Shift

The most distinguishing characteristic of DY-520XL is its exceptionally large Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This large separation is a direct consequence of its molecular structure and the intramolecular charge transfer (ICT) that occurs upon photoexcitation.

Caption: Simplified Jablonski diagram illustrating the large Stokes shift of DY-520XL.

This significant spectral separation offers several key advantages in fluorescence-based applications:

-

Reduced Crosstalk in Multiplexing: The large gap between excitation and emission spectra minimizes spectral overlap between different fluorophores in multicolor experiments, simplifying experimental design and data analysis.

-

Minimized Self-Quenching: The low probability of re-absorption of emitted photons by other dye molecules leads to brighter signals, especially at high labeling densities.

-

Enhanced Signal-to-Noise Ratio: The large separation allows for the use of highly effective emission filters that block scattered excitation light, resulting in a lower background and improved sensitivity.

Spectral Properties

DY-520XL is excitable by common laser lines in the green-yellow region of the spectrum and emits in the far-red. Its spectral characteristics can be influenced by the solvent environment, a factor to consider when designing experiments.

| Parameter | Wavelength (nm) | Solvent/Condition | Source |

| Excitation Maximum | 520 | Ethanol | |

| Emission Maximum | 664 | Ethanol | |

| Absorption Maximum | 520 | Water | [1] |

| Absorption Maximum | 556 | 0.1M Phosphate Buffer (pH 7.0) | [1] |

| Emission Maximum | 664 | Water | [1] |

| Emission Maximum | 667 | 0.1M Phosphate Buffer (pH 7.0) | [1] |

| Stokes Shift | ~144 | - | [1] |

| Molar Extinction Coefficient (ε) | 90,000 M⁻¹cm⁻¹ | 0.1M Phosphate Buffer (pH 7.0) | [1] |

Applications and Methodologies

The unique spectral properties of DY-520XL make it a valuable tool for a range of applications, particularly in fluorescence microscopy and spectroscopy.

Protein Labeling and Interaction Studies

DY-520XL, particularly its NHS-ester derivative, is well-suited for labeling proteins for various downstream applications, including Fluorescence Correlation Spectroscopy (FCS) to study protein-protein interactions.

Step-by-Step Protocol for Protein Labeling with DY-520XL NHS-Ester:

-

Reagent Preparation:

-

Prepare a stock solution of DY-520XL NHS-ester by dissolving 1 mg in 50 µL of anhydrous, amine-free dimethylformamide (DMF).

-

Dissolve the protein to be labeled in a bicarbonate buffer (50 mM, pH 9.0) at a concentration of 2 mg/mL or higher.

-

-

Conjugation Reaction:

-

Slowly add a 2- to 5-fold molar excess of the dye stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

-

The first colored fraction to elute will be the dye-labeled protein.

-

Caption: Workflow for labeling proteins with DY-520XL NHS-ester.

Fluorescence In Situ Hybridization (FISH)

The large Stokes shift of DY-520XL is advantageous for FISH, as it allows for clear separation of the probe signal from background autofluorescence. While a specific protocol for DY-520XL in FISH is not published, a general protocol that can be adapted is as follows. Optimization of probe concentration and hybridization conditions will be necessary.

General FISH Protocol Outline:

-

Probe Labeling: Incorporate DY-520XL-dUTP into the DNA probe via nick translation or other enzymatic labeling methods.

-

Sample Preparation: Prepare and fix cells or tissues on slides.

-

Denaturation: Denature the probe and target DNA simultaneously.

-

Hybridization: Incubate the probe with the target sample to allow for hybridization.

-

Washing: Perform stringent washes to remove unbound probe.

-

Counterstaining and Mounting: Stain the nuclei with a counterstain (e.g., DAPI) and mount the slide.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for DY-520XL and the counterstain.

Fluorescence Correlation Spectroscopy (FCS)

DY-520XL has been successfully used in FCS to study protein dynamics and interactions. The large Stokes shift helps in minimizing crosstalk in dual-color FCS experiments. A detailed protocol for a specific instrument would need to be optimized, but the general workflow is as follows:

Caption: General workflow for a Fluorescence Correlation Spectroscopy (FCS) experiment.

Comparison with Other Fluorophores

While direct comparative studies are limited, a qualitative comparison with spectrally similar dyes can be made based on their known properties.

| Feature | DY-520XL / Mega 520 | Alexa Fluor 532 | Cy3 |

| Excitation Max (nm) | ~520 | ~532 | ~550 |

| Emission Max (nm) | ~664 | ~554 | ~570 |

| Stokes Shift (nm) | ~144 (Very Large) | ~22 (Small) | ~20 (Small) |

| Key Advantage | Minimizes spectral crosstalk and self-quenching | High brightness and photostability | High brightness, well-established |

| Potential Drawback | Potentially lower quantum yield and photostability | Smaller Stokes shift may lead to some background | Moderate photostability |

The primary reason to choose DY-520XL is when a large Stokes shift is critical for the experimental design, such as in multicolor imaging with spectrally close fluorophores or when autofluorescence is a significant issue. For applications where the highest possible brightness and photostability are paramount and spectral overlap is less of a concern, dyes like the Alexa Fluor series might be a better choice.

Conclusion and Future Perspectives

DY-520XL / Fluorescent Red Mega 520 is a valuable tool in the fluorescent probe toolbox, particularly for researchers who require a large spectral separation between excitation and emission. Its utility in reducing experimental artifacts associated with spectral overlap makes it a strong candidate for complex, multicolor fluorescence applications.

However, the lack of comprehensive, publicly available data on its quantum yield and photostability in various conditions highlights an area where further characterization is needed. Direct, quantitative comparisons with other popular dyes in specific applications would be of great benefit to the scientific community. As imaging and detection technologies continue to advance, the demand for well-characterized fluorophores with unique properties like a mega-Stokes shift will undoubtedly increase.

References

-

DY-520XL Dye Profile - FluoroFinder. Available at: [Link]

-

DY-520XL - Dyomics GmbH. Available at: [Link]

-

Kosturko, L. D., et al. (2006). Heterogeneous Nuclear Ribonucleoprotein (hnRNP) E1 Binds to hnRNP A2 and Inhibits Translation of A2 Response Element mRNAs. Molecular Biology of the Cell, 17(8), 3521-3533. Available at: [Link]

-

Sednev, M. V., Belov, V. N., & Hell, S. W. (2015). Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review. Methods and applications in fluorescence, 3(4), 042004. Available at: [Link]

- Berney, C., & Greub, G. (2003). A new user-friendly method for FISH on-slide. Journal of microbiological methods, 53(2), 263-266.

- Bacia, K., & Schwille, P. (2007). A dynamic view of cellular processes by fluorescence correlation spectroscopy. Methods in molecular biology (Clifton, N.J.), 398, 145-165.

Sources

An In-Depth Technical Guide to Fluorescent Red Mega 520: A Large Stokes Shift Dye for Advanced Bio-Imaging

This guide provides a comprehensive technical overview of Fluorescent Red Mega 520, a novel coumarin-based dye engineered for cutting-edge applications in biological research. We will delve into its discovery and development, explore the photophysical basis of its signature large Stokes shift, and provide detailed protocols for its application in protein labeling, DNA sequencing, and fluorescence in situ hybridization (FISH). Furthermore, this guide will equip researchers with the knowledge to perform comparative analysis against other common fluorophores and to troubleshoot challenges in multicolor imaging.

Introduction: The Need for Spectral Separation in Modern Fluorescence Microscopy

In the landscape of fluorescence microscopy, the ability to simultaneously visualize multiple biological targets is paramount. However, the spectral overlap between conventional fluorophores often leads to signal bleed-through, complicating data interpretation. Fluorescent Red Mega 520, also known by its alternative designation DY-520XL, was developed to address this challenge. It belongs to a class of "mega" Stokes shift dyes, characterized by an exceptionally large separation between their excitation and emission maxima. This unique property minimizes spectral crosstalk, enabling cleaner multicolor imaging and enhancing the capabilities of advanced microscopy techniques.

Discovery and Development: A Product of Rational Dye Design

Patents related to combinations of fluorescent dyes for multiplex PCR prominently feature DY-520XL, highlighting its intended application in multicolor analysis from an early stage.[1][2][3]

Physicochemical and Spectral Properties

Fluorescent Red Mega 520 is a water-soluble, zwitterionic dye with a molecular weight of 514.59 g/mol and a molecular formula of C₂₆H₃₀N₂O₇S.[4][] Its key spectral characteristics are summarized in the table below.

| Property | Value | Source |

| Excitation Maximum (λex) | 520 nm | [6] |

| Emission Maximum (λem) | 664 nm | [6] |

| Stokes Shift | 144 nm | Calculated |

| Molar Extinction Coefficient (ε) | 50,000 cm⁻¹M⁻¹ | [7] |

| Recommended Laser Line | 488 nm | [6] |

| Common Emission Filter | 660/20 nm | [6] |

Note: The molar extinction coefficient for the NHS ester form is reported to be 90,000 cm⁻¹M⁻¹.[8]

Mechanism of Action: The Intramolecular Charge Transfer (ICT) Phenomenon

The defining feature of Fluorescent Red Mega 520 is its exceptionally large Stokes shift. This is a direct result of an efficient intramolecular charge transfer (ICT) process that occurs upon photoexcitation. The "push-pull" electronic architecture of the molecule facilitates the movement of electron density from the electron-donating diethylamino group to the electron-accepting pyridinium ring. This redistribution of charge in the excited state leads to a significant relaxation to a lower energy level before fluorescence emission occurs, resulting in the emission of a longer-wavelength photon.

Sources

- 1. EP2192198A1 - Novel combination of fluorescent dyes for the detection of nucleic acids - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP2370596B1 - Novel combination of fluorescent dyes for the detection of nucleic acids - Google Patents [patents.google.com]

- 4. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. DY-520XL [dyomics.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Fluorescent Labeling of Proteins with Mega 520 Amine-Reactive Dye

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research, enabling the visualization, tracking, and quantification of proteins in a multitude of applications including fluorescence microscopy, flow cytometry, and immunoassays. The fundamental principle involves the covalent attachment of a fluorescent dye (fluorophore) to a target protein.[1]

This document provides a detailed protocol for the covalent labeling of proteins using Fluorescent Red Mega 520 N-hydroxysuccinimidyl (NHS) Ester. While "Fluorescent Red Mega 520" is a specific designation, this protocol is grounded in the well-established chemistry of amine-reactive NHS esters and is broadly applicable to other similar dyes (e.g., Alexa Fluor™ or DyLight™ dyes).

NHS esters are highly efficient amine-reactive compounds that form stable, covalent amide bonds with primary amino groups on proteins.[2][3][4] These primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][3] The reaction is most efficient at a slightly alkaline pH (8.3–8.5), where the amino groups are deprotonated and thus more nucleophilic.[4][5][6] Careful control of the reaction conditions, particularly the molar ratio of dye to protein, is critical for achieving the desired Degree of Labeling (DOL) and preserving protein function.[7]

Product Information: Fluorescent Red Mega 520 NHS Ester

| Property | Specification |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |

| Reactivity Target | Primary Amines (N-terminus, Lysine ε-amino groups)[3] |

| Excitation (λex) | ~555 nm |

| Emission (λem) | ~565 nm |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ at 555 nm |

| A₂₈₀ Correction Factor (CF₂₈₀) | 0.08 |

| Molecular Weight | ~750 g/mol |

| Storage | Store at -20°C to -80°C, desiccated and protected from light.[2][8] |

Note: The spectral properties provided are representative of a typical red fluorescent dye. Always refer to the manufacturer's certificate of analysis for lot-specific values.

Experimental Workflow

The overall process involves preparing the protein and dye, running the conjugation reaction, purifying the resulting conjugate to remove free dye, and finally, characterizing the labeled protein by calculating the Degree of Labeling.

Caption: A high-level overview of the protein labeling workflow.

Required Materials

-

Protein of Interest: ≥2 mg/mL in an amine-free buffer (e.g., PBS).

-

Fluorescent Red Mega 520 NHS Ester: (or equivalent amine-reactive dye).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[5][6]

-

Anhydrous Dimethylsulfoxide (DMSO): High-purity, amine-free.

-

Purification Column: Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or a packed size-exclusion chromatography (SEC) column (e.g., Sephadex® G-25).[3][9][10]

-

UV-Vis Spectrophotometer and quartz cuvettes.

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, rotator).

Detailed Protocols

Part 1: Protein and Dye Preparation

Critical Consideration: The protein solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA), as these will compete with the target protein for reaction with the dye.[11][12] If necessary, dialyze or buffer exchange the protein into an appropriate amine-free buffer like PBS or 0.1 M sodium bicarbonate.[12]

-

Prepare the Protein Solution:

-

Adjust the concentration of your protein to 2-10 mg/mL in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3).[12] A higher protein concentration generally improves labeling efficiency.

-

Ensure the total volume is sufficient for the reaction and subsequent analysis.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of Fluorescent Red Mega 520 NHS Ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. For example, to make a 10 mM solution from 1 mg of dye with a MW of 750 g/mol , you would add 133 µL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[13][14]

-

Part 2: The Labeling Reaction

The efficiency of the labeling reaction is primarily determined by the molar ratio of dye to protein. A starting point of a 10-15 fold molar excess of dye is recommended for antibodies. However, this should be optimized for each specific protein to achieve the desired Degree of Labeling.

Chemical Reaction: